molecular formula C18H18BrN5O3S B12618714 N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea CAS No. 918493-99-9

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea

Cat. No.: B12618714
CAS No.: 918493-99-9
M. Wt: 464.3 g/mol
InChI Key: FRSYNAJHOQVWDL-UHFFFAOYSA-N
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Description

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-pyridin-2-ylurea is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, a pyrrolidine sulfonyl group, and a pyridinyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-pyridin-2-ylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The pyrrolidine ring is sulfonylated using a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Urea Formation: The final step involves the reaction of the sulfonylated indole derivative with pyridin-2-yl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-pyridin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehalogenated or reduced sulfonyl compounds.

Scientific Research Applications

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-pyridin-2-ylurea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-pyridin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine
  • 5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide
  • Pyrrolidine derivatives

Uniqueness

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-pyridin-2-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

918493-99-9

Molecular Formula

C18H18BrN5O3S

Molecular Weight

464.3 g/mol

IUPAC Name

1-(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-3-pyridin-2-ylurea

InChI

InChI=1S/C18H18BrN5O3S/c19-12-6-7-14-13(11-12)16(28(26,27)24-9-3-4-10-24)17(21-14)23-18(25)22-15-5-1-2-8-20-15/h1-2,5-8,11,21H,3-4,9-10H2,(H2,20,22,23,25)

InChI Key

FRSYNAJHOQVWDL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)NC(=O)NC4=CC=CC=N4

Origin of Product

United States

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